molecular formula C12H15NO4S B1495685 6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-ol

6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-ol

Cat. No.: B1495685
M. Wt: 269.32 g/mol
InChI Key: QKMITJUXEPDHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-ol (CAS: 1349199-64-9) is a spirocyclic compound with a molecular formula of C₁₂H₁₅NO₄S and a molecular weight of 269.32 g/mol . It features a unique spiro[3.3]heptane core, incorporating both oxygen and nitrogen heteroatoms in a 1-oxa-6-aza configuration. The tosyl (p-toluenesulfonyl) group at position 6 and the hydroxyl group at position 3 contribute to its chemical reactivity, making it a valuable intermediate in medicinal chemistry and organic synthesis . Its structural rigidity and functional groups enable applications in drug discovery, particularly as a building block for bioactive molecules .

Properties

IUPAC Name

6-(4-methylphenyl)sulfonyl-1-oxa-6-azaspiro[3.3]heptan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-9-2-4-10(5-3-9)18(15,16)13-7-12(8-13)11(14)6-17-12/h2-5,11,14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMITJUXEPDHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)C(CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182580
Record name 6-[(4-Methylphenyl)sulfonyl]-1-oxa-6-azaspiro[3.3]heptan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349199-64-9
Record name 6-[(4-Methylphenyl)sulfonyl]-1-oxa-6-azaspiro[3.3]heptan-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349199-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(4-Methylphenyl)sulfonyl]-1-oxa-6-azaspiro[3.3]heptan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-ol with structurally related spirocyclic and bicyclic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications/Properties
This compound 1349199-64-9 C₁₂H₁₅NO₄S 269.32 1-oxa-6-aza spiro core; hydroxyl and tosyl groups Intermediate in drug synthesis; rigid scaffold for bioactive molecules
6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one 1349199-62-7 C₁₂H₁₃NO₄S 267.30 Ketone at position 3 (vs. hydroxyl) Higher reactivity in nucleophilic additions; precursor for alcohol derivatives
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-ol 1349199-70-7 C₁₉H₂₂N₂O₃S 358.45 1,6-diaza configuration; benzyl substituent Enhanced lipophilicity; potential CNS drug candidate
2-Azaspiro[3.3]heptan-6-ol hydrochloride 1630907-10-6 C₆H₁₂ClNO 149.62 Simplified structure (no tosyl); hydrochloride salt Improved solubility; amine functionality for salt formation
6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride 1251924-12-5 C₇H₁₁ClF₃NO 217.62 Trifluoromethyl group; hydrochloride salt Electron-withdrawing CF₃ enhances metabolic stability

Key Differences and Implications

Functional Group Variations: The hydroxyl group in this compound allows for hydrogen bonding and further derivatization (e.g., esterification), while its ketone analogue (CAS 1349199-62-7) is more reactive toward nucleophiles like Grignard reagents .

Heteroatom Configuration :

  • Compounds with 1-oxa-6-aza (e.g., target compound) vs. 2-oxa-6-aza (CAS 13573-28-9) configurations exhibit distinct electronic profiles. The 1-oxa placement may reduce ring strain compared to bicyclic analogues like camphor or borneol .

Substituent Effects :

  • The tosyl group acts as a protecting group for amines, enabling selective deprotection in multi-step syntheses . In contrast, hydrochloride salts (e.g., CAS 1630907-10-6) improve water solubility for in vitro assays .
  • Trifluoromethyl groups (CAS 1251924-12-5) enhance metabolic stability and electronegativity, critical for pharmacokinetic optimization .

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-ol generally proceeds via the cyclization of a precursor molecule containing both amine and alcohol functionalities, followed by tosylation under basic conditions. The tosylation step typically employs tosyl chloride in the presence of a base such as triethylamine or pyridine to facilitate the formation of the tosylated spirocyclic compound. The spirocyclic framework is formed by intramolecular cyclization that links the nitrogen and oxygen atoms through a three-membered spiro ring system.

Detailed Preparation Methodology

Step 1: Precursor Preparation

  • The precursor molecule contains a primary or secondary amine and an alcohol group positioned to allow intramolecular cyclization.
  • The synthesis of this precursor often involves alkylation or ring closure reactions to introduce the azaspiro and oxo functionalities.

Step 2: Cyclization

  • Intramolecular cyclization is induced under controlled conditions to form the 1-oxa-6-azaspiro[3.3]heptane core.
  • This step may involve base-mediated deprotonation of the alcohol followed by nucleophilic attack on an electrophilic center, forming the spiro ring.

Step 3: Tosylation

  • The cyclized intermediate is treated with tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as triethylamine or pyridine.
  • The base scavenges the hydrochloric acid formed during the reaction, driving the tosylation to completion.
  • This step introduces the tosyl group at the nitrogen or oxygen atom, enhancing the compound's reactivity.

Optimized Scalable Synthesis Insights

While direct literature on this compound is limited, closely related spirocyclic compounds such as 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane have been synthesized using scalable, efficient methods that can inform the preparation of the tosylated analog:

  • The key bond-forming step involves hydroxide-facilitated alkylation of an aniline derivative with 3,3-bis(bromomethyl)oxetane, forming the azetidine ring of the spiro system.
  • The alkylating agent 3,3-bis(bromomethyl)oxetane is prepared from tribromoneopentyl alcohol by base-induced cyclization under Schotten–Baumann conditions, yielding oxetane rings critical for spiro formation.
  • This two-step process avoids protecting groups and unstable intermediates, improving yield and scalability.
  • The optimized process demonstrated an isolated yield of 87% at 100 g scale with product purity exceeding 99%, highlighting the efficiency of the method.

Comparative Data Table of Preparation Parameters

Preparation Step Reagents/Conditions Yield (%) Purity (%) Notes
Cyclization of Precursor Base-mediated (e.g., NaOH, pyridine) Variable - Formation of 1-oxa-6-azaspiro core
Tosylation Tosyl chloride, triethylamine/pyridine High - Introduction of tosyl group
Alkylating Agent Synthesis Tribromoneopentyl alcohol + NaOH (Schotten–Baumann) 72 >95 Preparation of 3,3-bis(bromomethyl)oxetane
Final Spiro Compound Formation Hydroxide-facilitated alkylation (e.g., with 2-fluoro-4-nitroaniline) 87 >99 Efficient ring closure and tosylation

Analytical and Characterization Techniques

Summary of Research Findings

  • The preparation of this compound relies on efficient cyclization of amine-alcohol precursors followed by tosylation under basic conditions.
  • Recent advances in related spirocyclic compound synthesis demonstrate scalable, protecting group-free routes with high yields and purity.
  • The use of hydroxide-facilitated alkylation and optimized alkylating agents significantly improves process efficiency.
  • These methodologies provide a foundation for the preparation of this compound, facilitating its use in medicinal chemistry and synthetic applications.

Q & A

Q. Basic Research Focus

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts.
  • Impurity profiling : Use LC-UV/ELSD to confirm purity (>98%) and exclude off-target effects from synthetic byproducts .

Advanced Research Focus
For conflicting enzyme inhibition results (e.g., IC₅₀ variability), cryo-EM or molecular dynamics simulations can clarify binding modes. Structural analogs with trifluoromethyl groups showed enhanced target engagement due to hydrophobic interactions .

How does the tosyl group in this compound influence its reactivity in nucleophilic substitution reactions?

Basic Research Focus
The tosyl group acts as a leaving group in SN2 reactions. Key factors:

  • Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states.
  • Nucleophile strength : Tertiary amines or thiols show higher substitution efficiency .

Advanced Research Focus
Contradictions in reaction rates (e.g., slower-than-expected substitutions) may arise from steric hindrance in the spirocyclic core. DFT-based transition-state modeling can optimize nucleophile trajectories .

What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

Q. Advanced Research Focus

  • ADMET prediction : Tools like Schrödinger’s QikProp or SwissADME model logP, BBB permeability, and CYP450 interactions.
  • Free-energy perturbation (FEP) : Quantifies binding affinity changes for analogs with minor structural modifications (e.g., replacing tosyl with mesyl groups) .

Comparative Analysis of Structural Analogs

Compound NameStructural FeaturesKey Properties/ApplicationsReference
2-Oxa-6-azaspiro[3.3]heptaneTosyl-free spirocycleLower reactivity in substitutions
6-(Trifluoromethyl)-azaspiro[3.3]CF₃ group enhances lipophilicityImproved antimicrobial activity
1-Oxa-6-azaspiro[3.4]octaneExpanded ring sizeAltered stereochemical flexibility

How can researchers mitigate synthetic challenges in scaling up this compound production?

Q. Advanced Research Focus

  • Flow chemistry : Continuous processing reduces intermediate degradation.
  • DoE (Design of Experiments) : Optimizes parameters like residence time and catalyst loading for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.